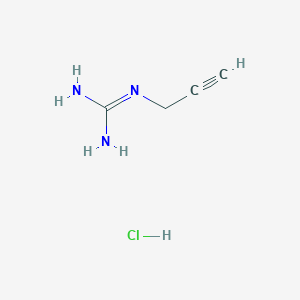

N-(prop-2-yn-1-yl)guanidine hydrochloride

Vue d'ensemble

Description

“N-(prop-2-yn-1-yl)guanidine hydrochloride” is a chemical compound with the CAS Number: 193074-89-4 . It has a molecular weight of 133.58 and its IUPAC name is 1-(prop-2-yn-1-yl)guanidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . This protocol also features a wide substrate scope and mild conditions .Molecular Structure Analysis

The InChI code for “N-(prop-2-yn-1-yl)guanidine hydrochloride” is 1S/C4H7N3.ClH/c1-2-3-7-4(5)6;/h1H,3H2,(H4,5,6,7);1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The compound has been involved in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer . Both the starting material and the product act as photosensitizers, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway and play an important role in the reaction .Physical And Chemical Properties Analysis

“N-(prop-2-yn-1-yl)guanidine hydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of 1-(prop-2-yn-1-yl)guanidine hydrochloride:

Protein Modification Detection

This compound has been used as an alkyl probe to capture protein-bound electrophiles in cells. The hydrazine acts as a nucleophile, and the alkyne group enables protein enrichment and detection, facilitating the discovery of protein modifications that may not be predicted through typical protein sequence analyses .

Photosensitization in Chemical Reactions

Research indicates that both the starting material and the product can act as photosensitizers. In one study, 1 O 2 and O 2 ˙ − were generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Synthon in Sonogashira Cross-Coupling Reactions

The compound is a useful synthon in Sonogashira cross-coupling reactions, which are pivotal in creating complex organic molecules. It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis .

Drug Delivery Systems

There is potential for this compound to be used in the development of drug delivery systems, particularly for the selective delivery of antitumor drugs to target tissues and tumor cells .

Formation of Benzimidazole Derivatives

It has been used in cyclocondensation reactions with phenyl isothiocyanate to form 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are valuable in various chemical synthesis processes .

Potential Applications in Drug Development, Catalysis, and Nanotechnology

The compound has been extensively studied for its potential applications in various fields such as drug development, catalysis, and nanotechnology. Its unique properties make it a candidate for innovative research in these areas.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Guanidine, a similar compound, is known to enhance the release of acetylcholine following a nerve impulse

Mode of Action

Guanidine, a structurally related compound, is known to slow the rates of depolarization and repolarization of muscle cell membranes . It is plausible that 1-(prop-2-yn-1-yl)guanidine hydrochloride may exhibit a similar mode of action, but this needs to be confirmed through further studies.

Biochemical Pathways

It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Propriétés

IUPAC Name |

2-prop-2-ynylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-2-3-7-4(5)6;/h1H,3H2,(H4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPDAULFFADFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-yn-1-yl)guanidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)